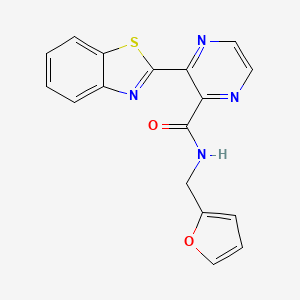
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a furan ring, and a pyrazine ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrazine Ring: This involves the condensation of a 1,2-diamine with a diketone.
Coupling Reactions: The benzothiazole and pyrazine rings are then coupled using a suitable linker, such as a carboxamide group.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction with a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
- The unique combination of benzothiazole, furan, and pyrazine rings in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C17H12N4O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2S/c22-16(20-10-11-4-3-9-23-11)14-15(19-8-7-18-14)17-21-12-5-1-2-6-13(12)24-17/h1-9H,10H2,(H,20,22) |
InChI-Schlüssel |
BUJVEOVOMIAVIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,2-Dimethyl-propyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122778.png)
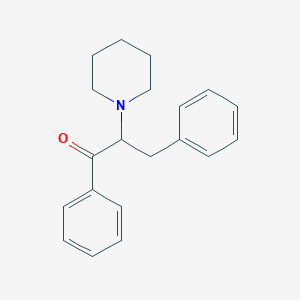
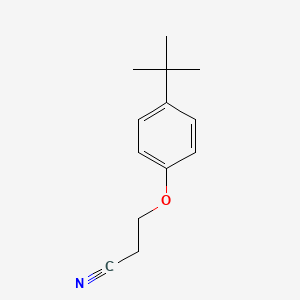
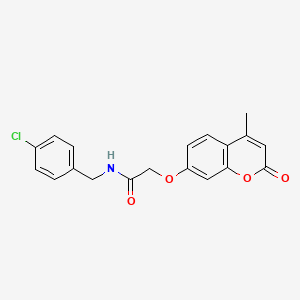
![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)


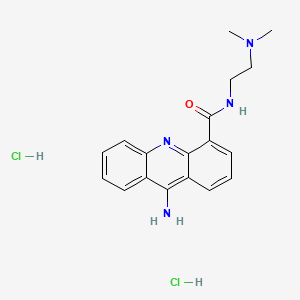
![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)
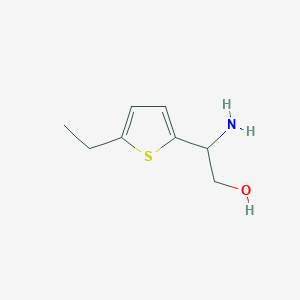
![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)
